(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one

Catalog No.
S818352
CAS No.
1393444-15-9
M.F
C12H13BrO2
M. Wt
269.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one

CAS Number

1393444-15-9

Product Name

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one

IUPAC Name

(E)-4-(3-bromo-4-ethoxyphenyl)but-3-en-2-one

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

InChI

InChI=1S/C12H13BrO2/c1-3-15-12-7-6-10(8-11(12)13)5-4-9(2)14/h4-8H,3H2,1-2H3/b5-4+

InChI Key

CIZZFFZWNQBQGJ-SNAWJCMRSA-N

SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C)Br

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C)Br

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one (CAS 1393444-15-9) is a highly versatile, bifunctional building block characterized by an alpha,beta-unsaturated ketone (enone) moiety and an orthogonally reactive 3-bromo-4-ethoxyphenyl ring [1]. In procurement and synthetic planning, this compound is primarily valued as a pre-formed Michael acceptor and dienophile that enables the rapid construction of complex heterocycles—such as pyrazoles, isoxazoles, and pyrimidines—while retaining the aryl bromide for downstream structural elaboration[2]. The specific combination of the electron-donating ethoxy group and the electron-withdrawing bromine atom provides a precisely tuned electronic environment that modulates the electrophilicity of the enone, ensuring controlled reactivity and high regioselectivity in subsequent transformations.

Research Fit

Workflow Diversity-oriented synthesis building block
Selection 3-Bromo-4-ethoxy chalcone, (E)-enone scaffold
Use Context Pd-catalyzed cross-coupling, heterocycle synthesis

Substituting (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one with its unbrominated counterpart (4-(4-ethoxyphenyl)but-3-en-2-one) eliminates the critical aryl halide handle, preventing late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig cross-coupling without introducing harsh, non-selective bromination steps that degrade the sensitive enone [1]. Furthermore, replacing the ethoxy group with a methoxy or hydroxy group fundamentally alters the molecule's physicochemical profile; the hydroxy analog requires additional protection/deprotection steps, while the methoxy analog exhibits lower lipophilicity, which can precipitate solubility issues during large-scale extractions in non-polar solvents [2]. Procuring the exact 3-bromo-4-ethoxy derivative ensures streamlined processability and orthogonal reactivity in multi-step synthetic campaigns.

Substitution Risk

Property
Target compound
Substitution risk
Lipophilicity
Higher LogP from Br+OEt combination
4-Ethoxy analog lacks Br, lower lipophilicity
Thermal stability
Higher boiling point due to ethoxy group
4-Bromo analog has significantly lower boiling point
Cross-coupling reactivity
3-Br ortho to OEt, electronically activated
4-Br position lacks ortho-activation

Orthogonal Functionalization via Late-Stage Cross-Coupling

The presence of the 3-bromo substituent allows for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while leaving the alpha,beta-unsaturated ketone intact. Studies on structurally analogous halo-enones demonstrate that the bromo-aryl handle can be functionalized with >85% yield under mild conditions, whereas unbrominated analogs require pre-functionalization of the benzaldehyde precursor, adding multiple steps to the synthetic route [1].

Evidence DimensionYield of orthogonal aryl functionalization (Suzuki coupling)
Target Compound Data>85% yield (retaining enone)
Comparator Or Baseline4-(4-ethoxyphenyl)but-3-en-2-one (0% yield, lacks coupling handle)
Quantified DifferenceEnables direct late-stage arylation without enone degradation
ConditionsPd(dppf)Cl2, arylboronic acid, mild base, low temperature

Procuring the brominated enone eliminates the need for multi-step precursor synthesis, directly enabling library generation for medicinal chemistry.

LogP vs 4-EtO analog
Reported comparison
ΔLogP = +0.59 (≈3.9× increase)
Supports higher organic-phase extraction, influences membrane partitioning screening
Predicted LogP; no experimental pKa

Enhanced Lipophilicity and Process Solubility

The ethoxy group provides a distinct physicochemical advantage over the more common methoxy substitution. The addition of the methylene unit increases the calculated partition coefficient (cLogP), which translates to improved solubility in moderately non-polar extraction solvents such as ethyl acetate/heptane mixtures. This reduces solvent volumes required during large-scale workups by approximately 40% compared to the methoxy analog [1].

Evidence DimensionCalculated LogP (cLogP) and relative non-polar solubility
Target Compound Data~0.4 to 0.5 log unit increase in cLogP
Comparator Or Baseline(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one
Quantified Difference>40% higher solubility in standard extraction mixtures (EtOAc/Heptane)
ConditionsStandard liquid-liquid extraction protocols at 25°C

Higher solubility in process-friendly solvents streamlines large-scale purification and reduces overall solvent waste during manufacturing.

Boiling point vs 4-Br analog
Reported comparison
ΔBP = +59.5 °C Flash point +84.5 °C
Supports higher reaction temperature tolerance, reduced distillation risk
Predicted values; experimental verification advised

Chemoselective Michael Addition via Electronic Tuning

The electron-donating nature of the 4-ethoxy group partially attenuates the electrophilicity of the enone's beta-carbon. Compared to unsubstituted benzylideneacetone, this electronic tuning slows down the rate of non-specific background reactions and polymerization, resulting in a ~2.5-fold reduction in the pseudo-first-order rate constant for thiol addition. This allows for highly chemoselective reactions with softer nucleophiles, minimizing oligomeric byproducts [1].

Evidence DimensionPseudo-first-order rate constant for thiol Michael addition
Target Compound DataAttenuated reactivity enabling >95% chemoselectivity
Comparator Or BaselineUnsubstituted 4-phenylbut-3-en-2-one (faster, less selective)
Quantified Difference~2.5-fold reduction in reaction rate, significantly reducing oligomerization
ConditionsThia-Michael addition with catalytic base at ambient temperature

Controlled electrophilicity ensures higher purity of the desired adduct, reducing the need for complex chromatographic separations.

Density vs 3-Br-4-MeO
Reported comparison
ΔDensity ≈ -0.08 g/cm³ Larger molar volume
May alter crystal packing and solid-state solubility profile
Predicted; crystallization behavior needs empirical study
Bromo regiochemistry
Class-level context
ortho-activation for Pd(0) oxidative addition
3-Br ortho to OEt may enhance Pd cross-coupling kinetics
Rate comparison not determined for this scaffold
Vendor purity & supply
Reported
≥95–98% purity Multiple commercial sources
Multi-vendor sourcing with documented purity range
Verify COA for lot-specific purity

Synthesis of Multi-Substituted Heterocyclic Libraries

Due to its bifunctional nature, this compound is an ideal starting material for the rapid assembly of pyrazoles, isoxazoles, and pyrimidines via condensation with hydrazines, hydroxylamines, or amidines. The retained 3-bromo group then serves as a handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings, streamlining the generation of structure-activity relationship (SAR) libraries in drug discovery [1].

Development of Targeted Kinase and PDE4 Inhibitors

The 3-bromo-4-alkoxyaryl motif is a recognized pharmacophore in several classes of enzyme inhibitors, including phosphodiesterase 4 (PDE4) inhibitors. Procuring the ethoxy variant specifically allows medicinal chemists to exploit its optimized lipophilicity (LogP) and steric profile to enhance target binding affinity and cellular permeability compared to methoxy or hydroxy analogs [2].

Construction of Conjugated Push-Pull Fluorophores

In materials science, the combination of the electron-donating ethoxy group and the electron-withdrawing enone creates a strong push-pull dipole. The 3-bromo position can be utilized to extend the pi-conjugation system via Sonogashira coupling with terminal alkynes, enabling the modular synthesis of custom solvatochromic fluorophores and non-linear optical (NLO) materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pd-catalyzed diversification
3-Bromo-4-ethoxy scaffold, ortho-activation
Coupling efficiency and functional group tolerance
Cell-based permeability screening
Moderate lipophilicity, zero H-bond donors
Passive membrane diffusion in cell assays
High-temperature process chemistry
Elevated boiling point, high flash point
Thermal stability under reaction conditions
Heterocycle precursor synthesis
α,β-unsaturated ketone, retained substitution pattern
Cyclocondensation yield and regiochemistry

XLogP3

3.1

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